4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
The compound “4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide” is a derivative of pyrazolo[3,4-d][1,2,3]triazin . Pyrazole derivatives are of interest as biologically active compounds. They were the basis of the development of anti-inflammatory and antipyretic medications such as analgin, antipyrine, and butadione . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride . The reaction occurs ambiguously and depends on the reaction conditions . Heating the compound with thionyl chloride in the absence of dimethyl formamide gives 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . In the presence of dimethyl formamide, a mixture of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide, and 4-chloro-6-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is formed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the number and types of hydrogen and carbon atoms present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride results in the formation of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. For instance, the yield of the synthesis reaction is 83%, and the melting point is greater than 300°C . The IR and NMR spectra provide information about the functional groups and the number and types of atoms present in the molecule .Scientific Research Applications
Anticancer Activity
Compounds with a phenylpyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic activities against various cancer cell lines, suggesting that our compound could be researched for its potential as an anticancer agent .
Antimicrobial and Antifungal Properties
The phenylpyrazolo[3,4-d]pyrimidine structure is known to possess antimicrobial and antifungal activities. This implies that our compound might be useful in the development of new antimicrobial and antifungal medications .
Antiparasitic Effects
Similar scaffolds are also known for their antiparasitic effects, which could make our compound a candidate for antiparasitic drug development .
Enzyme Inhibition
Given the inhibitory activity of related compounds, our compound may serve as an inhibitor for specific enzymes that are therapeutic targets in various diseases .
Molecular Docking Studies
Isomers of similar compounds have been used in molecular docking studies to predict how a compound interacts with a target protein, which could be another application area for our compound .
Synthesis of Fused Pyrazolo Derivatives
The compound could be used in synthetic chemistry research to create new fused pyrazolo derivatives with potential pharmacological properties .
Drug Discovery Process
As part of the drug discovery process, our compound could be explored for its selectivity and potency as a novel therapeutic agent .
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]benzenesulfonamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, halting the cell cycle and preventing cell proliferation .
Result of Action
The compound’s inhibition of CDK2 leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in tumor cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
properties
IUPAC Name |
4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c19-28(26,27)15-8-6-13(7-9-15)10-11-20-17-16-12-21-25(18(16)23-24-22-17)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,19,26,27)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNTMGDZXMSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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